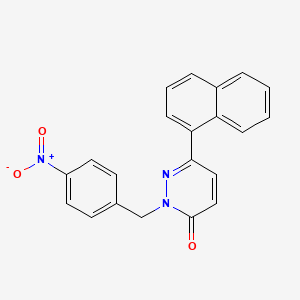

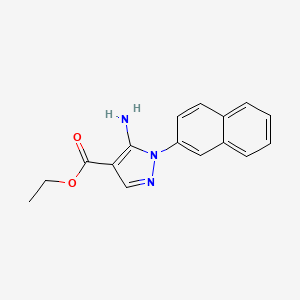

![molecular formula C24H16Cl3N3O5 B2954599 (E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 522657-44-9](/img/structure/B2954599.png)

(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with multiple functional groups. It contains a cyanopropenamide group, which is a type of unsaturated nitrile. It also has multiple chloro, methoxy, and nitro substituents attached to phenyl rings.

Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions including halogenation, nitration, and cyanation.Molecular Structure Analysis

The molecule likely has a planar structure due to the presence of the conjugated system. The electron-withdrawing nitro and cyano groups could potentially cause the molecule to have a polar nature.Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions due to the presence of multiple reactive groups. For example, the nitro group could be reduced to an amine, and the nitrile could be hydrolyzed to a carboxylic acid.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and the nature of its functional groups. It’s likely to be a solid at room temperature and could potentially have a high melting point due to the presence of multiple polar groups.Scientific Research Applications

Photoluminescence Properties

Compounds similar to the one specified have been synthesized and studied for their photoluminescence properties. For example, π-extended fluorene derivatives, which include various functional groups such as nitro groups, have been found to exhibit high fluorescence quantum yields and unique on–off behavior of the emission by solvents (Kotaka, Konishi, & Mizuno, 2010). This indicates potential applications in the development of fluorescent materials and sensors.

Electrochromic Materials

Novel aromatic polyamides with electroactive moieties have been prepared and show reversible electrochemical oxidation with high contrast ratios in both the visible range and near-infrared (NIR) region. These materials exhibit high coloration efficiency, low switching time, and high stability for electrochromic operations (Yen & Liou, 2009). Such characteristics make them suitable for applications in smart windows, displays, and low-energy-consuming devices.

Corrosion Inhibition

Derivatives with similar structural features have been explored for their corrosion inhibition properties. Studies have shown that certain N-Phenyl-benzamide derivatives can effectively inhibit the acidic corrosion of mild steel, demonstrating high inhibition efficiencies and strong adsorption on metal surfaces (Mishra et al., 2018). This suggests potential uses in developing new corrosion inhibitors for protecting metal surfaces in industrial applications.

Synthesis of PET Agents

Compounds with related structures have been synthesized as potential PET (Positron Emission Tomography) agents for imaging in neurological diseases, such as Parkinson's disease. This highlights the potential of such compounds in the development of diagnostic tools and therapeutic agents (Wang, Gao, Xu, & Zheng, 2017).

Crystal Structure and Molecular Interaction Studies

Research into compounds with related structures includes the analysis of their crystal structures and molecular interactions, providing insights into their physical and chemical properties. Such studies are fundamental in the design and development of new materials with tailored properties for various applications (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

Safety And Hazards

Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, due to the presence of multiple halogens and a nitro group, the compound could potentially be hazardous and should be handled with care.

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. It could potentially be used in a variety of applications, from pharmaceuticals to materials science, depending on its properties.

properties

IUPAC Name |

(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Cl3N3O5/c1-34-22-10-15(9-19(27)23(22)35-13-14-2-4-17(25)5-3-14)8-16(12-28)24(31)29-20-7-6-18(26)11-21(20)30(32)33/h2-11H,13H2,1H3,(H,29,31)/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCJFLNBWXJYNF-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl3N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

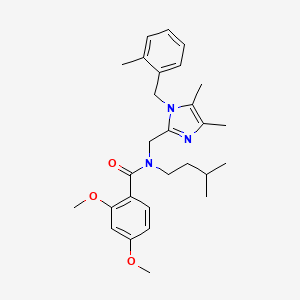

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2954518.png)

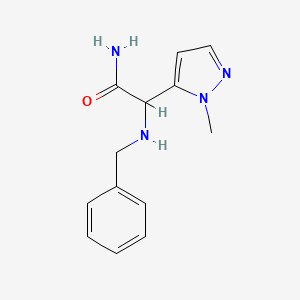

![3-Phenyl-hexahydro-1H-pyrrolo[1,2-C]imidazole; oxalic acid](/img/structure/B2954519.png)

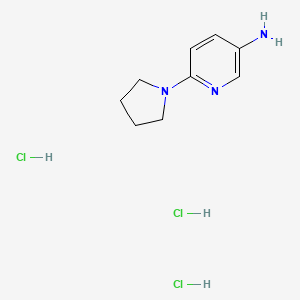

![5-chloro-2-(methylsulfanyl)-N-{2-[(thiophen-2-yl)formamido]ethyl}pyrimidine-4-carboxamide](/img/structure/B2954526.png)

![2-(7-(4-bromo-3-methylphenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2954527.png)

![benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2954533.png)

![Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate](/img/structure/B2954534.png)